Product packaging for Flupirtine-N2-(Cat. No.:CAS No. 1147289-74-4)

Flupirtine-N2-

Cat. No.: B582768
CAS No.: 1147289-74-4
M. Wt: 480.449
InChI Key: PTXUJNSQOAHVQO-YUAHOQAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Research Perspectives on Flupirtine-N2-β-D-Glucuronide

The research perspective on Flupirtine (B1215404) has evolved from its development as an analgesic to investigations into its mechanisms of action, including potassium channel opening and NMDA receptor antagonism chemsrc.comchemsrc.com. As with many pharmaceuticals, the characterization of metabolites like "Flupirtine-N2-β-D-Glucuronide" is a natural progression in drug research, aiming to understand the body's processing of the parent compound. The identification of such metabolites is typically part of broader pharmacokinetic studies or analytical method development for detecting Flupirtine and its related substances in biological matrices. The research perspective, therefore, appears to be centered on its identification and availability as a reference standard or research chemical, rather than on its independent pharmacological profile.

Overview of Distinctive Molecular Actions of Flupirtine-N2-β-D-Glucuronide

Specific details regarding the distinctive molecular actions of "Flupirtine-N2-β-D-Glucuronide" are not provided in the accessible search results. As a β-D-glucuronide conjugate, it is generally expected that such modifications render the molecule more water-soluble, facilitating its excretion. Glucuronidation is a common phase II metabolic pathway that typically leads to inactivation or detoxification of a compound. Therefore, it is plausible that "Flupirtine-N2-β-D-Glucuronide" may not possess the same pharmacological activity as its parent compound, Flupirtine. Further specific assays would be required to confirm any unique molecular interactions.

Scope and Objectives of Flupirtine-N2-β-D-Glucuronide Academic Inquiry

The academic inquiry surrounding "Flupirtine-N2-β-D-Glucuronide," as indicated by its availability from research chemical suppliers, likely focuses on its chemical characterization, synthesis, and utility as an analytical standard. Objectives would typically include its use in pharmacokinetic studies to quantify Flupirtine metabolism, in bioanalytical method validation, and potentially in toxicology studies to assess the impact of its formation. The scope is generally confined to its role within the broader study of Flupirtine's pharmacokinetics and metabolism, rather than independent drug discovery or development.

Data Tables

Due to the limited availability of specific research findings and quantitative data directly pertaining to the pharmacological actions or detailed preclinical investigations of "Flupirtine-N2-β-D-Glucuronide," a data table detailing such research findings cannot be generated at this time. The available information primarily identifies it as a chemical entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25FN4O8 B582768 Flupirtine-N2- CAS No. 1147289-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(23-9-10-3-5-11(22)6-4-10)25-18(12)26-19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H,24,32)(H,30,31)(H2,23,25,26)/t14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXUJNSQOAHVQO-YUAHOQAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of Flupirtine N2

Modulation of Voltage-Gated Potassium Channels by Flupirtine-N2-

Flupirtine-N2- exerts its primary effects through the activation of specific types of voltage-gated potassium channels, leading to significant changes in neuronal membrane potential and excitability. researchgate.nettocris.com

Activation of Kv7 (KCNQ) Subfamily Channels by Flupirtine-N2-

A central aspect of Flupirtine-N2-'s pharmacology is its ability to activate members of the Kv7 (or KCNQ) family of voltage-gated potassium channels. tocris.comnih.gov These channels are crucial regulators of neuronal excitability in both the central and peripheral nervous systems. nih.gov

Flupirtine-N2- demonstrates a degree of specificity in its activation of Kv7 channel isoforms. It is recognized as a pan-agonist for Kv7.2 through Kv7.5 channels. nih.gov The Kv7.2, Kv7.3, and Kv7.5 subunits are predominantly found in the nervous system. acs.org Notably, its analogue, retigabine (B32265), also selectively activates Kv7.2–Kv7.5 channels while having minimal impact on the cardiac Kv7.1 channel. nih.gov This specificity is critical as it underlies the compound's therapeutic effects while potentially avoiding certain cardiovascular side effects. nih.gov

The activation of Kv7 channels by Flupirtine-N2- leads to an increase in a specific type of potassium current known as the M-current (IM). nih.gov The M-current is a slowly activating and non-inactivating potassium current that plays a vital role in stabilizing the neuronal resting membrane potential and controlling the firing of action potentials. nih.gov By opening these channels, Flupirtine-N2- facilitates the outward flow of potassium ions (K+), which results in hyperpolarization of the neuronal membrane. nih.gov This hyperpolarization makes the neuron less excitable, as a stronger stimulus is required to reach the threshold for firing an action potential. nih.gov Flupirtine-N2- achieves this by shifting the voltage-gating of Kv7 channels to more negative potentials. medchemexpress.com

Activation of G-Protein-Regulated Inwardly Rectifying Potassium (GIRK) Channels by Flupirtine-N2-

In addition to its effects on Kv7 channels, Flupirtine-N2- also activates G-protein-regulated inwardly rectifying potassium (GIRK) channels. researchgate.netresearchgate.netnih.gov These channels are also key regulators of cellular excitability in the brain. researchgate.net The activation of GIRK channels by Flupirtine-N2- further contributes to the stabilization of the membrane resting potential. researchgate.netresearchgate.net While the precise mechanism is not fully elucidated, the effect of Flupirtine-N2- on GIRK channels appears to be dependent on G-proteins. researchgate.net This dual activation of both Kv7 and GIRK channels results in a robust hyperpolarizing effect on neurons. researchgate.net

Indirect N-Methyl-D-Aspartate (NMDA) Receptor Antagonism by Flupirtine-N2-

While early research explored the possibility of a direct interaction between Flupirtine-N2- and NMDA receptors, it is now understood that its antagonism of these receptors is an indirect consequence of its primary action on potassium channels. researchgate.netnih.gov

Role of Neuronal Membrane Hyperpolarization in NMDA Receptor Modulation by Flupirtine-N2-

The activation of Kv7 and GIRK channels by Flupirtine-N2- leads to neuronal membrane hyperpolarization, which is the key mechanism behind its indirect NMDA receptor antagonism. researchgate.netnih.gov NMDA receptors are unique in that they are subject to a voltage-dependent block by magnesium ions (Mg2+). researchgate.netresearchgate.net At the normal resting membrane potential, the NMDA receptor channel is blocked by Mg2+. researchgate.net For the channel to be activated, the neuron must first be depolarized, which dislodges the Mg2+ ion and allows for the influx of calcium ions (Ca2+). researchgate.net

By hyperpolarizing the neuronal membrane, Flupirtine-N2- enhances and stabilizes the Mg2+ block of the NMDA receptor. researchgate.netnih.gov This makes it more difficult for the neuron to depolarize sufficiently to relieve this block, thereby indirectly inhibiting NMDA receptor activation. researchgate.netresearchgate.net This functional antagonism of NMDA receptors occurs at therapeutic concentrations of Flupirtine-N2-, in contrast to direct antagonism which would require much higher, clinically irrelevant concentrations. nih.govresearchgate.net

Investigation of Redox Site Interaction with NMDA Receptors by Flupirtine-N2-

Flupirtine-N2- has been identified as a weak N-methyl-D-aspartate (NMDA) antagonist. nih.gov However, binding studies have not shown an affinity for the characterized binding sites on the NMDA receptor. nih.gov Research suggests that the antagonistic action of Flupirtine-N2- on the NMDA receptor may be mediated through an interaction with the receptor's redox site. nih.gov

Studies on cultured cortical neurons have demonstrated that the ability of Flupirtine-N2- to decrease NMDA-induced influx of Ca2+ is enhanced in the presence of a reducing agent, dithiothreitol. nih.gov Conversely, when the NMDA receptor redox site is alkylated by N'-ethylmaleimide, Flupirtine-N2- shows no significant effect on NMDA-induced Ca2+ influx. nih.gov These findings support the hypothesis that Flupirtine-N2- exerts its effects on the NMDA receptor by influencing its redox state. nih.govresearchgate.net It is proposed that Flupirtine-N2- affects the cellular redox environment, which in turn modulates the function of the NMDA receptor. nih.govresearchgate.net

Impact on Intracellular Calcium Dynamics

Flupirtine-N2- has been shown to modulate intracellular calcium dynamics, particularly at the mitochondrial level. nih.gov In vitro studies using rat heart mitochondria have demonstrated that clinically relevant concentrations of Flupirtine-N2- (0.2 to 10 nmol mg⁻¹ mitochondrial protein) can lead to a two to three-fold increase in mitochondrial calcium uptake. nih.govnih.gov This increase in mitochondrial calcium is associated with a 20% increase in the mitochondrial membrane potential. nih.govnih.gov

However, at higher, supra-physiological concentrations (20 nmol mg⁻¹ mitochondrial protein and above), mitochondrial calcium levels return to those observed in untreated mitochondria. nih.govnih.gov The Flupirtine-N2--induced increase in mitochondrial calcium uptake and membrane potential is also accompanied by a 30% increase in mitochondrial ATP synthesis. nih.govnih.gov Furthermore, Flupirtine-N2- has been shown to prevent or diminish the decrease in ATP synthesis caused by high calcium concentrations. nih.gov These findings suggest a cytoprotective role for Flupirtine-N2- at the mitochondrial level, mediated through its influence on calcium homeostasis. nih.govnih.gov

Table 1: Effect of Flupirtine-N2- on Mitochondrial Parameters


Flupirtine-N2- Concentration (nmol mg⁻¹ protein)Change in Mitochondrial Ca²⁺ LevelsChange in Mitochondrial Membrane PotentialChange in Mitochondrial ATP Synthesis
0.2 - 102-3 fold increase~20% increase~30% increase
≥ 20Return to control levelsReturn to control levelsData not specified

Modulation of Gamma-Aminobutyric Acid Type A (GABAA) Receptors by Flupirtine-N2-

Potentiation of Responses in δ-Subunit Containing GABAA Receptors

Flupirtine-N2- demonstrates a preferential modulation of GABAA receptors containing the δ-subunit over those containing the γ-subunit. nih.govnih.gov In recombinant GABAA receptors, the replacement of the γ2S subunit with a δ-subunit alters the effect of Flupirtine-N2-. nih.gov While in γ2-containing receptors, Flupirtine-N2- causes a leftward shift in the GABA concentration-response curve and diminishes maximal amplitudes, in δ-containing receptors, it enhances the maximal current amplitudes without affecting the EC₅₀ for GABA. nih.govnih.gov

Specifically, currents through α1β2δ receptors are more significantly enhanced by Flupirtine-N2- than currents through Kv7 channels. nih.gov In dorsal horn neurons, currents evoked by the δ-preferring agonist THIP (gaboxadol) were found to be more sensitive to Flupirtine-N2- than K⁺ currents. nih.govnih.gov This indicates a preferential action of Flupirtine-N2- on extrasynaptic δ-containing GABAA receptors, which are involved in tonic inhibition. nih.gov

Shift in Gating of GABAA Receptors by Flupirtine-N2-

The modulatory effect of Flupirtine-N2- on GABAA receptors is subunit-specific, leading to distinct shifts in receptor gating. nih.gov For γ2-containing receptors, Flupirtine-N2- acts as an uncompetitive antagonist, causing a leftward shift in the GABA concentration-response curve (increasing GABA potency) but also reducing the maximal current amplitude. researchgate.net

In contrast, for δ-subunit containing receptors, Flupirtine-N2- potentiates the maximal response to GABA without significantly altering the EC₅₀ value. nih.gov This suggests that Flupirtine-N2- enhances the efficacy of GABA at these receptors. nih.gov When phasic GABAergic inhibition, primarily mediated by synaptic γ2-containing receptors, is blocked by penicillin, Flupirtine-N2- enhances the maximal amplitudes of GABA-evoked currents, highlighting its differential effect on receptor subtypes. nih.govresearchgate.net

Table 2: Subunit-Specific Effects of Flupirtine-N2- on GABAA Receptor Gating


GABAA Receptor Subunit CompositionEffect on GABA EC₅₀Effect on Maximal Current Amplitude
γ2-containing (e.g., α1β2γ2)Decreased (3-fold)Decreased (~25%)
δ-containing (e.g., α1β2δ)UnaffectedEnhanced
α1β2 (lacking γ or δ)Decreased (2-fold)Decreased (~35%)

Interaction with Other Identified and Putative Molecular Targets

Inhibition of Neurotransmitter Release (e.g., Calcitonin-Gene Related Peptide) by Flupirtine-N2-

In vitro studies using rat brainstem explants have shown that Flupirtine-N2- inhibits the release of calcitonin-gene related peptide (CGRP) in a concentration-dependent manner. nih.gov This inhibition was observed for both basal and capsaicin-stimulated CGRP release. nih.gov The release of CGRP from the central terminals of trigeminal ganglion afferent neurons is a key process in the transmission of pain signals. nih.govnih.gov

The inhibitory effect of Flupirtine-N2- on CGRP release is thought to be mediated by the opening of Kv7 channels on the nerve endings of first-order neurons. nih.govresearchgate.net This is supported by the finding that the Kv7 opener retigabine mimics this effect, and the Kv7 blocker XE-991 counteracts it. nih.govresearchgate.net By inhibiting the release of CGRP, Flupirtine-N2- can interfere with pain neurotransmission at the brainstem level. nih.gov

Exploration of Unidentified Mechanisms of Action

While the primary mechanism of action for Flupirtine (B1215404) is the activation of Kv7 potassium channels, a body of research indicates that its pharmacological profile is broader, involving several other molecular and cellular pathways. nih.govnih.gov These additional mechanisms, while not fully elucidated, are actively being explored to provide a more complete understanding of the compound's effects. These lines of investigation focus on its indirect modulation of the NMDA receptor, its influence on cellular anti-apoptotic and antioxidant pathways, and its interaction with the adrenergic system.

Indirect N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Flupirtine exhibits functional antagonism of the NMDA receptor, which is not mediated by direct binding to any of the receptor's characterized sites. nih.govnih.gov Instead, research points toward at least two distinct, indirect mechanisms.

The principal indirect mechanism involves the activation of G-protein-regulated inwardly rectifying potassium (GIRK) channels. nih.govnih.govresearchgate.net In cultured rat hippocampal neurons, Flupirtine was shown to activate an inwardly rectifying potassium current (Kir) in a dose-dependent manner, with an EC50 of 0.6 μM. nih.govnih.gov This activation of potassium channels leads to a hyperpolarization of the neuronal membrane, which stabilizes the resting membrane potential. nih.govresearchgate.net By maintaining a more negative membrane potential, Flupirtine enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, thereby inhibiting its activation. nih.govresearchgate.net This indirect inhibition is considered a key component of Flupirtine's neuroprotective effects. nih.gov Direct antagonism of NMDA-induced inward currents has been observed, but only at very high, likely non-physiological, concentrations, with an IC50 value of 182.1 ± 12.1 μM. nih.govresearchgate.net

A second, more speculative mechanism suggests that Flupirtine may exert its effects by modulating the redox state of the NMDA receptor. nih.govresearchgate.net Studies on cultured cortical neurons have shown that the ability of Flupirtine to decrease NMDA-induced calcium influx is more pronounced in the presence of a reducing agent (dithiothreitol). nih.gov Conversely, its effect is nullified in the presence of N'-ethylmaleimide, a substance that alkylates the NMDA receptor's redox site. nih.gov This has led to the hypothesis that Flupirtine may influence the cellular redox environment or act on the NMDA receptor's redox site. nih.govresearchgate.net

ParameterFindingCell Type / ModelReference
Activation of Inwardly Rectifying K+ Current (Kir)EC50 = 0.6 μMCultured Rat Hippocampal Neurons nih.govnih.gov
Direct Antagonism of NMDA-induced Inward CurrentIC50 = 182.1 ± 12.1 μMCultured Rat Superior Colliculus Neurons nih.govresearchgate.net
Modulation of NMDA-induced Ca2+ InfluxEffect enhanced by reducing agents (dithiothreitol) and blocked by redox site alkylating agents (N'-ethylmaleimide)Cultured Cortical Neurons nih.gov

Upregulation of Bcl-2 and Glutathione (B108866)

Research has identified a significant neuroprotective action of Flupirtine linked to its ability to modulate key intracellular anti-apoptotic and antioxidant molecules. Specifically, Flupirtine has been shown to increase the cellular levels of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, and glutathione (GSH), a critical endogenous antioxidant. nih.govresearchgate.netnih.gov

In studies using human Ntera/D1 (hNT) neurons, apoptosis induced by glutamate (B1630785) or NMDA was associated with a greater than 50% drop in the levels of Bcl-2 and glutathione. nih.gov Treatment with Flupirtine demonstrated a potent, concentration-dependent protective effect. At a concentration of 3 μM, Flupirtine induced a greater than six-fold increase in Bcl-2 levels and a 200% increase in intracellular glutathione. nih.gov At 10 μM, Flupirtine completely counteracted the glutamate/NMDA-mediated reduction of both Bcl-2 and glutathione. nih.gov

Further studies have substantiated these findings. In cultured human retinal pigment epithelial (RPE) cells, apoptosis induced by buthionine sulphoxamine (a glutathione synthesis inhibitor) was dose-dependently prevented by Flupirtine. nih.gov Similarly, in a model of beta-amyloid-induced apoptosis in cortical neurons, Flupirtine prevented the depletion of intracellular glutathione. nih.gov This upregulation of protective proteins like Bcl-2 and the preservation of the cellular antioxidant capacity via glutathione represent a significant, yet not fully primary, mechanism of Flupirtine's action. nih.gov

ConditionFlupirtine ConcentrationEffect on Bcl-2Effect on GlutathioneCell TypeReference
Basal (Unstimulated)3 μM> 6-fold increase200% increasehNT Neurons nih.gov
Glutamate/NMDA-induced Apoptosis10 μMCompletely abolished reductionCompletely abolished reductionhNT Neurons nih.gov
Beta-amyloid-induced Apoptosis1 µg/ml (~3.3 µM)Not specifiedPartially prevented depletionRat Cortical Neurons nih.gov

Involvement of the Alpha-2 Adrenergic System

Evidence also suggests that Flupirtine's pharmacological effects may involve the alpha-2 adrenergic system. drugbank.comnih.gov This hypothesis is primarily supported by drug discrimination studies in rats, which are used to compare the subjective effects of different compounds. In these studies, rats trained to recognize the effects of Flupirtine also responded to the administration of alpha-2 adrenergic agonists. nih.govresearchgate.net

Specifically, the non-selective alpha-1/alpha-2 adrenergic agonist clonidine (B47849) and the highly specific alpha-2 adrenergic agonist UK-14304 were both found to partially and dose-dependently substitute for Flupirtine. nih.gov Conversely, the discriminative effects of Flupirtine were partially and dose-dependently antagonized by the mixed alpha-1/alpha-2 antagonist yohimbine (B192690) and the specific alpha-2 antagonists idazoxan (B1206943) and L-654,284. nih.gov Notably, alpha-1 specific agonists (phenylephrine, ST 587) did not produce Flupirtine-like effects, and the alpha-1 antagonist prazosin (B1663645) did not block Flupirtine's effects. nih.govresearchgate.net These findings collectively suggest that the discriminative stimulus effects of Flupirtine are not related to opioid or alpha-1 adrenergic mechanisms, but are primarily mediated through an action on alpha-2 adrenergic pathways. drugbank.comnih.gov This interaction is thought to engage noradrenergic descending pain-modulating systems in the central nervous system. nih.gov

CompoundClassObserved Effect in Flupirtine-Trained RatsReference
FlupirtineTraining DrugDose-dependent discrimination (ED50 = 3.87 mg/kg) researchgate.net
Clonidineα1/α2-Adrenergic AgonistPartial, dose-dependent substitution nih.gov
UK-14304Specific α2-Adrenergic AgonistPartial, dose-dependent substitution nih.gov
Yohimbineα1/α2-Adrenergic AntagonistPartial, dose-dependent antagonism nih.gov
IdazoxanSpecific α2-Adrenergic AntagonistPartial, dose-dependent antagonism nih.gov
Pentazocine, Codeine, TramadolOpioid AnalgesicsNo substitution researchgate.net
Phenylephrine, ST 587α1-Adrenergic AgonistsNo substitution nih.gov

Preclinical Neurobiological Investigations of Flupirtine N2

Regulation of Neuronal Excitability in In Vitro Models by Flupirtine-N2-

Flupirtine-N2- modulates neuronal excitability primarily through its action as a selective neuronal potassium (K+) channel opener. This mechanism underpins its ability to control the electrical activity of neurons, thereby preventing the over-excitability that characterizes various neurological conditions.

Flupirtine-N2- effectively attenuates the generation of action potentials by increasing the threshold required for neuronal firing. nih.gov This is achieved through the activation of specific voltage-gated potassium channels, particularly those of the Kv7 (KCNQ) family. nih.gov By opening these channels, Flupirtine-N2- facilitates an outward flow of potassium ions, which leads to hyperpolarization of the neuronal membrane. researchgate.net This hyperpolarized state means that a stronger incoming stimulus is necessary to depolarize the membrane to the threshold for an action potential to be initiated. nih.gov The result is a reduction in excessive neuronal action potential generation, which is a key factor in its therapeutic effects. nih.gov

Studies on myelinated axons in isolated rat sural nerves have shown that Flupirtine-N2- increases the threshold current required to elicit an action potential. nih.gov This effect is consistent with an increase in Kv7 channel conductance, which effectively makes the neuron less excitable. nih.gov

The fundamental mechanism by which Flupirtine-N2- stabilizes the resting membrane potential is through the activation of inwardly rectifying potassium (Kir) channels. nih.govnih.gov These channels are crucial for maintaining the neuron's resting state. By activating G-protein-regulated inwardly rectifying K+ channels, Flupirtine-N2- enhances the outward potassium current, which drives the membrane potential towards the equilibrium potential for potassium, thus stabilizing it. nih.govnih.gov

This stabilization of the membrane potential has a significant secondary consequence: it indirectly inhibits the activity of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov NMDA receptors are voltage-dependent, meaning they are blocked by magnesium ions (Mg2+) at the resting membrane potential. nih.gov By keeping the membrane potential stable and hyperpolarized, Flupirtine-N2- reinforces this Mg2+ block, preventing the excessive influx of calcium ions (Ca2+) that is mediated by NMDA receptors during periods of high stimulation. nih.gov This dual action of opening potassium channels and indirectly antagonizing NMDA receptors is central to its neurobiological effects. nih.govnih.gov

Channel TypeEffect of Flupirtine-N2-Consequence on Neuronal Excitability
Kv7 (KCNQ) Potassium Channels Activation/OpeningHyperpolarization, increased action potential threshold
Inwardly Rectifying K+ Channels (Kir) Activation/OpeningStabilization of resting membrane potential
NMDA Receptors Indirect Antagonism (via Mg2+ block enhancement)Reduced Ca2+ influx, decreased excitotoxicity

Neuroprotective Properties of Flupirtine-N2- in Cellular and Animal Models

Flupirtine-N2- exhibits significant neuroprotective properties across a range of preclinical models, shielding neurons from various insults, including excitotoxicity and ischemia. These protective effects are rooted in its ability to modulate fundamental cellular pathways involved in cell death and survival.

Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a key factor in many neurological disorders. Flupirtine-N2- has demonstrated a capacity to protect neurons from such damage. nih.gov

In in vitro studies using primary neuronal cultures from rat hippocampi, Flupirtine-N2- effectively protected neurons against cytotoxicity induced by high concentrations of L-glutamate. nih.gov The underlying mechanism for this protection is its ability to inhibit the glutamate-induced rise in cytosolic Ca2+ concentration. nih.govnih.gov By preventing intracellular calcium overload, Flupirtine-N2- averts the activation of downstream cell death pathways. nih.gov This effect is directly linked to its indirect antagonism of NMDA receptors. nih.gov In an in vivo rat model, Flupirtine-N2- also demonstrated neuroprotective characteristics against NMDA-induced excitotoxicity. ijbcp.com

In animal models of stroke, particularly those involving focal cerebral ischemia through middle cerebral artery occlusion (MCAO), Flupirtine-N2- has been shown to reduce neuronal damage. nih.govnih.gov Pre-treatment with Flupirtine-N2- in a mouse model of permanent MCAO significantly reduced the resulting infarct area. nih.gov Similarly, in a rat model of global cerebral ischemia (four-vessel-occlusion), pre-treatment with the compound attenuated neuronal damage in vulnerable brain regions like the CA1 sector of the hippocampus and the striatum. nih.gov

More recent studies have shown that Flupirtine-N2- can be effective even when administered post-ischemia. nih.gov In a mouse model, treatment up to 9 hours after the stroke was induced led to sustained neuroprotection, reduced brain injury, and improved neurological recovery. nih.gov Beyond reducing the infarct volume, Flupirtine-N2- also helps to stabilize the blood-brain barrier, reduce oxidative stress, and diminish leukocyte infiltration into the ischemic brain tissue. nih.gov

Table 1: Effect of Flupirtine-N2- on Infarct Area in a Mouse MCAO Model
Treatment GroupInfarct Area (mm²)Reduction vs. Control
Control24.3 ± 4.8-
Flupirtine-N2- (1 mg/kg)20.1 ± 3.617.3%
Flupirtine-N2- (10 mg/kg)19.5 ± 3.919.8%

Data adapted from a study on focal cerebral ischemia in mice. The infarct surface was determined 48 hours after permanent middle cerebral artery occlusion. nih.gov

Apoptosis, or programmed cell death, is a critical component of neuronal loss following ischemic and excitotoxic insults. Flupirtine-N2- exerts its neuroprotective effects in part by directly interfering with apoptotic pathways.

A key anti-apoptotic mechanism of Flupirtine-N2- is the upregulation of Bcl-2, an anti-apoptotic protein. researchgate.netnih.gov Studies have shown that in the face of glutamate or NMDA-induced apoptosis in neuronal cell cultures, Flupirtine-N2- increases the levels of Bcl-2. researchgate.netnih.gov In animal models of chronic stress, Flupirtine-N2- treatment also decreased the expression of the pro-apoptotic protein Bax while increasing Bcl-2 levels in the hippocampus. nih.gov

Furthermore, Flupirtine-N2- promotes cell survival by increasing levels of the antioxidant glutathione (B108866), which helps to combat oxidative stress, a major trigger for apoptosis. researchgate.netnih.govnih.gov It also inhibits calcium-dependent calpain activation, a crucial step in post-ischemic proteolysis and cell death. nih.govresearchgate.net This inhibition of calpain leads to the restoration of STAT6, which in turn inhibits the JNK and NF-κB signaling pathways that are critical to the progression of ischemic brain injury. nih.govresearchgate.net Research also suggests that the protective effects of Flupirtine-N2- are associated with the activation of Akt/GSK-3β and Erk1/2 signaling pathways. nih.gov

Apoptotic Factor/PathwayEffect of Flupirtine-N2-Consequence
Bcl-2 Protein UpregulationInhibition of apoptosis
Bax Protein DownregulationInhibition of apoptosis
Glutathione Increased levelsReduction of oxidative stress
Calpain Activation InhibitionReduced proteolysis and cell death
Akt/GSK-3β & Erk1/2 Pathways ActivationPromotion of cell survival

Anti-Apoptotic Mechanisms in Cellular Models Mediated by Flupirtine-N2-

Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2)

Flupirtine-N2- demonstrates significant neuroprotective properties through the upregulation of key anti-apoptotic proteins, most notably B-cell lymphoma 2 (Bcl-2). nih.govresearchgate.net This mechanism is crucial for its ability to counteract programmed cell death, or apoptosis, in neuronal cells. nih.govnih.gov In preclinical models, Flupirtine-N2- has been shown to increase the expression of Bcl-2, thereby promoting cell survival. nih.govopenmindslebanon.orgbattendiseasenews.com

In studies involving neuronal cells exposed to toxic prion proteins, Flupirtine-N2- effectively increases the expression of the Bcl-2 protein. nih.govnih.gov Research using human Ntera/D1 (hNT) neurons revealed that a 3 µM concentration of Flupirtine-N2- resulted in a more than six-fold increase in Bcl-2 levels. nih.gov Furthermore, in cellular models of CLN3 disease, a form of Batten disease, Flupirtine-N2- was found to elevate Bcl-2 mRNA expression, contributing to diminished apoptosis. researchgate.net This upregulation of Bcl-2 is a cornerstone of the compound's cytoprotective effects against a variety of neurotoxic insults. nih.govresearchgate.net

Experimental ModelKey FindingReference
Neuronal cells exposed to prion proteinIncreased expression of the anti-apoptotic Bcl-2 protein. nih.govnih.gov
Human Ntera/D1 (hNT) neuronsA >6-fold increase in Bcl-2 levels at a 3 µM concentration. nih.gov
CLN3-deficient PC12 cellsElevated BCL-2 mRNA expression, contributing to reduced apoptosis. researchgate.net
Models of Batten Disease (CLN2, CLN3)Upregulation of Bcl-2 is a key neuroprotective mechanism. nih.govbattendiseasenews.com
Enhancement of Endogenous Antioxidant Systems (e.g., Glutathione)

Another primary mechanism of Flupirtine-N2-'s neuroprotective action is its ability to bolster endogenous antioxidant defenses, particularly by modulating levels of glutathione (GSH). nih.govnih.gov Glutathione is a critical intracellular antioxidant that protects cells from damage caused by reactive oxygen species. Studies have consistently shown that Flupirtine-N2- can normalize or increase intracellular GSH levels, mitigating oxidative stress. nih.govresearchgate.net

In neuronal cells challenged with the toxic prion protein fragment PrP106-126, which induced a greater than 70% reduction in GSH, Flupirtine-N2- treatment strongly counteracted this depletion. nih.gov Similarly, in a model of Alzheimer's disease, the amyloid β-protein fragment Aβ25-35 was shown to decrease intraneuronal GSH levels from 21.4 to 7.4 nmol/10⁶ cells; preincubation with Flupirtine-N2- partially prevented this sharp decline. nih.gov In vitro studies with hNT neurons demonstrated that a 10 µM concentration of Flupirtine-N2- completely abolished the reduction in GSH caused by excitotoxic agents like glutamate and NMDA, while a 3 µM concentration increased intracellular GSH to 200% of control levels. nih.gov The compound also prevents apoptosis in cultured human retinal pigment epithelial cells by averting glutathione depletion. nih.gov

Experimental ModelKey FindingReference
Neuronal cells exposed to Prion Protein Fragment (PrP106-126)Strongly blocked the >70% decrease in glutathione (GSH) content. nih.gov
Cortical neurons exposed to Amyloid β-Protein (Aβ25-35)Partially prevented the depletion of intraneuronal GSH. nih.gov
Human Ntera/D1 (hNT) neuronsIncreased intracellular GSH levels to 200% at 3 µM; completely abolished glutamate/NMDA-induced GSH reduction at 10 µM. nih.gov
Cultured human Retinal Pigment Epithelial (RPE) cellsPrevented apoptosis induced by glutathione depletion. nih.gov

Modulation of Intracellular Signaling Pathways in Neuroprotection (e.g., Calpain, STAT6, JNK, NF-κB)

Preclinical investigations have elucidated that Flupirtine-N2-'s neuroprotective effects are mediated through the modulation of specific intracellular signaling pathways. In an animal model of stroke, Flupirtine-N2- was shown to inhibit calcium-dependent calpain activation. nih.gov Calpains are proteases that, when over-activated, contribute to neuronal injury.

The inhibition of calpain by Flupirtine-N2- initiates a beneficial signaling cascade, leading to the restoration of the Signal Transducer and Activator of Transcription 6 (STAT6). nih.gov This is followed by the subsequent inhibition of two critical pro-inflammatory and pro-apoptotic pathways: the c-Jun N-terminal kinase (JNK) pathway and the nuclear factor-kappa B (NF-κB) pathway. nih.gov The suppression of the NF-κB pathway is particularly significant as it is associated with the regulation of the proteasome post-stroke, which aids in reducing ischemic brain injury. nih.gov

Neuroprotection in Models of Neurodegenerative Conditions (e.g., CLN3 Disease, Prion Protein Fragment, Amyloid β-Protein)

Flupirtine-N2- has demonstrated significant neuroprotective potential across various preclinical models of neurodegenerative diseases.

CLN3 Disease: In models of CLN3 disease, a fatal neurodegenerative disorder, Flupirtine-N2- confers protective effects on CLN3-deficient cells. researchgate.netnih.gov Studies using a Cln3Δex7/8 knock-in mouse model showed that treatment with Flupirtine-N2- led to improvements in behavioral, neuropathological, and biochemical outcomes. nih.govnih.gov Specifically, it reduced astrogliosis (an indicator of brain injury) and, in male mice, increased the number of neurons in the hippocampus and motor cortex. nih.gov It also effectively blocks apoptosis in lymphoblasts from patients with related conditions (CLN1, CLN2, and CLN6 deficiencies). nih.gov

Prion Protein Fragment: Flupirtine-N2- exhibits a potent cytoprotective effect against toxicity induced by the scrapie prion protein (PrPSc) and its toxic fragment, PrP106-126. nih.govresearchgate.net In vitro, it greatly reduces the neurotoxicity of PrP106-126, which can otherwise cause up to a 70% reduction in neuronal viability. nih.gov This protection is achieved by normalizing glutathione levels and upregulating Bcl-2 expression. nih.govnih.gov

Amyloid β-Protein: In cellular models relevant to Alzheimer's disease, Flupirtine-N2- protects cortical neurons from apoptosis induced by the toxic amyloid β-protein fragment Aβ25-35. nih.gov Treatment with Aβ25-35 alone reduced cell viability to approximately 31%, whereas pre-treatment with Flupirtine-N2- restored viability to as high as 75%. nih.gov This neuroprotective effect is linked to its ability to prevent the Aβ-induced depletion of intracellular glutathione. nih.gov

Disease ModelPathological AgentKey Neuroprotective FindingReference
CLN3 Disease (Batten Disease)CLN3 gene deficiencyImproved neuropathological and biochemical parameters; reduced astrogliosis and neuronal loss in mice. nih.govnih.gov
Prion DiseasePrion Protein Fragment (PrP106-126)Greatly reduced neurotoxicity and cell death; normalized GSH and increased Bcl-2. nih.govresearchgate.netnih.gov
Alzheimer's DiseaseAmyloid β-Protein (Aβ25-35)Increased neuronal cell viability from 31% to 75%; prevented GSH depletion. nih.gov

Modulation of Motor System Reflexes by Flupirtine-N2- in Animal Studies

Suppression of Spinal Mono- and Polysynaptic Reflexes

Animal studies have shown that Flupirtine-N2- modulates spinal cord reflexes, which underlies its muscle relaxant properties. nih.gov The compound selectively inhibits polysynaptic reflexes while having minimal impact on monosynaptic pathways. In studies on anesthetized rats, intrathecal administration of Flupirtine-N2- significantly depressed the polysynaptic flexor reflex. nih.gov In contrast, the monosynaptic Hoffmann (H)-reflex, which is mediated by non-NMDA receptors, was not affected by the compound. nih.govnih.gov This selective suppression of polysynaptic pathways highlights a targeted mechanism of action within the spinal cord.

Differential Effects on NMDA Receptor-Mediated Reflexes

The differential effects of Flupirtine-N2- on spinal reflexes are directly linked to its activity on N-methyl-D-aspartate (NMDA) receptor-mediated pathways. nih.gov The polysynaptic flexor reflex, which is known to be mediated by NMDA receptors, is specifically depressed by Flupirtine-N2-. nih.govnih.gov The lack of effect on the non-NMDA receptor-mediated monosynaptic H-reflex further supports this distinction. nih.govnih.gov

Evidence from rat studies demonstrates that the depressive effect of Flupirtine-N2- on the flexor reflex can be prevented by the co-administration of NMDA, confirming the involvement of this specific receptor pathway. nih.gov It is understood that Flupirtine-N2- acts as an indirect or functional NMDA antagonist; it does not bind to the receptor itself but activates potassium channels, leading to a hyperpolarization of the neuronal membrane that makes the NMDA receptor less susceptible to activation. nih.govnih.gov

Reflex TypeReceptor PathwayEffect of Flupirtine-N2-Reference
Polysynaptic Flexor ReflexNMDA Receptor-MediatedSuppressed/Depressed nih.govnih.gov
Monosynaptic Hoffmann (H)-ReflexNon-NMDA Receptor-MediatedNo significant effect nih.govnih.gov

Anticonvulsant Properties of Flupirtine-N2- in Preclinical Epilepsy Models

Flupirtine-N2- has demonstrated notable anticonvulsant properties in various preclinical models of epilepsy, particularly in contexts relevant to neonatal seizures and status epilepticus. These investigations highlight its potential as a therapeutic agent for seizure disorders, especially those resistant to conventional treatments.

Neonatal seizures, often associated with hypoxic-ischemic (HI) injury, are frequently resistant to standard anticonvulsant therapies. Preclinical studies in animal models that replicate the features of the human syndrome have evaluated the efficacy of flupirtine (B1215404). In a neonatal rat model of HI-induced seizures, flupirtine administration significantly reduced the incidence, frequency, and total duration of electroclinical seizures. frontiersin.org When administered after the first electroclinical seizure, it markedly decreased the number and total duration of subsequent seizures during the hypoxic event. nih.gov

Furthermore, daily administration of flupirtine was found to lower the seizure burden over a three-day period following the induction of HI, altering the natural progression of acute seizures. frontiersin.org In comparative studies, flupirtine demonstrated greater efficacy than phenobarbital, a first-line treatment for neonatal seizures, which was only modestly effective against these electroclinical seizures. frontiersin.org

Research in a global hypoxia model in neonatal rats also showed that flupirtine dose-dependently blocked the development of behavioral seizures. nih.gov Utilizing time-locked video-EEG recordings, it was confirmed that flupirtine not only prevents the behavioral manifestations of seizures but also addresses the underlying electrographic (subclinical) component. nih.gov This is a crucial finding, as some treatments for neonatal seizures only suppress the physical convulsions without stopping the harmful electrical seizure activity in the brain. nih.gov

Efficacy of Flupirtine in a Neonatal Rat Model of Hypoxia-Ischemia

Treatment GroupIncidence of SeizuresEffect on Seizure Frequency and Duration
Flupirtine (pre-hypoxia)Significantly reducedN/A
Flupirtine (post-first seizure)Reduced number of animals with subsequent seizuresSignificantly reduced number and total duration of subsequent seizures
Vehicle/Untreated100% of animals developed seizuresBaseline for comparison

Status epilepticus (SE) is a severe neurological emergency characterized by prolonged seizures. Preclinical studies have explored the efficacy of flupirtine in terminating established status epilepticus (ESE), a state of continuous seizure activity. In three distinct rodent models of ESE, induced by lithium-pilocarpine, hippocampal electrical stimulation, or diisopropylfluorophosphate, flupirtine administered alone did not terminate the seizures within a 60-minute observation period.

However, when flupirtine was administered in combination with diazepam, a benzodiazepine (B76468), the combination therapy was effective in terminating ESE within 60 minutes across all three models. This suggests a synergistic effect where flupirtine may enhance the anticonvulsant properties of diazepam, offering a potential therapeutic strategy for benzodiazepine-refractory or established SE.

Effects of Flupirtine-N2- on Brain Tissue Remodeling and Angioneurogenesis in Ischemia Models

In preclinical models of focal cerebral ischemia, flupirtine has been shown to induce sustained neuroprotection and promote long-term neurological recovery. nih.gov When administered up to 9 hours after the ischemic event, flupirtine led to enhanced tissue survival, which was evident even three months post-stroke. nih.gov This long-lasting neuroprotective effect was associated with improved neurological outcomes that persisted over the observation period. nih.gov

A key aspect of this long-term recovery is the promotion of brain tissue remodeling, specifically through enhanced angioneurogenesis—the formation of new blood vessels and neurons. nih.gov In the ischemic brain tissue of mice treated with flupirtine, there was an observed increase in the density of newly formed endothelial cells and both immature and mature neurons. nih.gov This suggests that flupirtine not only protects existing neurons from ischemic damage but also supports the regenerative processes within the brain.

On a molecular level, the neuroprotective and regenerative effects of flupirtine in ischemia are linked to the inhibition of calpain activation. nih.gov This, in turn, was associated with an increase in the abundance of signal-transducer-and-activator-of-transcription-6 (STAT6) and a reduction in the activation of N-terminal-Jun-kinase and NF-κB. nih.gov These molecular changes contribute to the stabilization of the blood-brain barrier, a reduction in oxidative stress, and diminished infiltration of leukocytes into the brain, all of which are critical factors in mitigating post-ischemic brain injury. nih.gov

Effects of Flupirtine on Post-Ischemic Brain Remodeling

ParameterObservation in Flupirtine-Treated GroupAssociated Molecular Changes
Neuronal DensitySignificantly increased in the lesion site at day 84Inhibition of calpain activation
AngioneurogenesisEnhanced formation of new endothelial cells, immature, and mature neuronsIncreased STAT6 abundance, Reduced JNK and NF-κB activation
Neurological RecoverySustained improvement over three monthsStabilized blood-brain barrier, Reduced oxidative stress

Investigation of Flupirtine-N2- Effects on Specific Neuronal Circuits and Networks (e.g., VTA Dopaminergic Neurons)

Preclinical research suggests that flupirtine interacts with the dopaminergic neurotransmitter system. Studies investigating the effects of flupirtine on methamphetamine-induced neurotoxicity have provided insights into its modulation of dopaminergic circuits. In these models, pretreatment with flupirtine significantly attenuated the loss of striatal dopamine (B1211576) caused by methamphetamine administration in mice. nih.gov

Furthermore, in vivo microdialysis studies in rats demonstrated that a single injection of flupirtine reduced the methamphetamine-induced release of striatal dopamine by nearly 50%. nih.gov The striatum is a key projection area for dopaminergic neurons originating in the ventral tegmental area (VTA), and these findings indicate that flupirtine can significantly modulate dopamine dynamics within this critical network. The reduction in excessive dopamine release may contribute to the neuroprotective effects observed in this context. These investigations highlight a clear modulatory role of flupirtine on dopaminergic pathways, although the precise mechanisms of its action on the firing patterns and network activity of VTA neurons require further elucidation.

Synthetic Chemistry and Structure Activity Relationships of Flupirtine N2

Synthetic Methodologies for Flupirtine (B1215404) Production

The production of flupirtine involves multi-step synthetic routes starting from readily available precursor compounds. These routes are designed to build the substituted pyridine core and introduce the necessary functional groups in a regioselective manner.

Multi-Step Synthetic Routes from Precursor Compounds

The synthesis of flupirtine typically commences with a substituted pyridine derivative, which serves as the foundational scaffold. A common and well-documented precursor is 2,6-dichloro-3-nitropyridine . nih.govgoogleapis.com This starting material undergoes a series of reactions to introduce the amino and substituted amino groups at the correct positions on the pyridine ring.

One established synthetic pathway involves the following general steps:

Selective amination of 2,6-dichloro-3-nitropyridine to replace one of the chloro groups with an amino group.

Substitution of the remaining chloro group with a 4-fluorobenzylamino group.

Reduction of the nitro group to an amino group, yielding a triaminopyridine intermediate.

Regioselective acylation of the newly formed amino group to introduce the ethyl carbamate moiety.

This multi-step approach allows for the controlled construction of the flupirtine molecule. google.compatsnap.com

Key Intermediate Compounds and Reaction Steps in Flupirtine Synthesis

Several key intermediate compounds are formed during the synthesis of flupirtine. The precise nature of these intermediates depends on the specific synthetic route employed.

Starting from 2,6-dichloro-3-nitropyridine, a crucial first step is the regioselective displacement of one of the chlorine atoms. Treatment with ammonia leads to the formation of 2-amino-6-chloro-3-nitropyridine . googleapis.compatsnap.com

This intermediate then reacts with 4-fluorobenzylamine to yield 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine . googleapis.compatsnap.com This reaction is a critical step in introducing the substituted benzylamino side chain.

The subsequent reduction of the nitro group in 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine is a pivotal transformation. This is often achieved through catalytic hydrogenation, for instance, using a palladium catalyst, to produce 2,3-diamino-6-(4-fluorobenzylamino)pyridine . googleapis.com

The final key step is the selective acylation of the 3-amino group of this diamino intermediate. Reaction with ethyl chloroformate introduces the ethyl carbamate functional group, yielding flupirtine. google.com

Precursor CompoundReagentsIntermediate Compound
2,6-dichloro-3-nitropyridineAmmonia2-amino-6-chloro-3-nitropyridine
2-amino-6-chloro-3-nitropyridine4-fluorobenzylamine2-amino-6-(4-fluorobenzylamino)-3-nitropyridine
2-amino-6-(4-fluorobenzylamino)-3-nitropyridineH2, Pd/C2,3-diamino-6-(4-fluorobenzylamino)pyridine
2,3-diamino-6-(4-fluorobenzylamino)pyridineEthyl chloroformateFlupirtine

Novel Synthetic Approaches and Efficiency Considerations

Efficiency considerations also include the choice of catalysts and reaction conditions. The use of palladium on activated carbon for the hydrogenation step is one example of optimizing the reduction of the nitro group. googleapis.com The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same reactor without isolating the intermediates, also contributes to a more efficient and cost-effective production process.

Design and Synthesis of Flupirtine Analogues and Derivatives

The design and synthesis of flupirtine analogues and derivatives have been driven by the desire to improve its pharmacological profile, including potency, selectivity, and metabolic stability. These efforts have focused on systematic modifications of the flupirtine scaffold.

Strategies for Chemical Modification (e.g., Benzylamino Bridge, Ring Substitution)

Key strategies for the chemical modification of flupirtine include alterations to the benzylamino bridge and substitutions on both the pyridine and phenyl rings. semanticscholar.orgresearchgate.net

Modification of the Benzylamino Bridge: The secondary amine of the benzylamino bridge is a key site for modification. Replacing this nitrogen atom with other heteroatoms, such as sulfur, has been a successful strategy to create novel analogues. researchgate.net

Ring Substitution: The substitution pattern on both the pyridine and the 4-fluorophenyl rings can be varied to explore structure-activity relationships. This includes the introduction of different substituents at various positions on the rings to modulate the electronic and steric properties of the molecule.

Synthesis of Specific Derivative Classes (e.g., Thioether Analogues, Carbamate Derivatives)

Thioether Analogues: To explore the impact of replacing the benzylamino nitrogen, thioether analogues of flupirtine have been synthesized. The synthesis of these analogues often starts with the amination of 2,6-dichloro-3-nitropyridine. The remaining halogen substituent is then replaced by a thiol group. Subsequent nucleophilic attack of the thiol group on a suitable reactant introduces the desired thioether linkage. nih.gov

Carbamate Derivatives: The synthesis of various carbamate derivatives allows for the exploration of the role of the ethyl carbamate moiety. These derivatives can be prepared by reacting the 3-amino group of the diamino intermediate with different chloroformates. Additionally, the synthesis of carbamate derivatives can be achieved in a one-pot, two-step process using a coupling agent like carbonyldiimidazole (CDI).

Derivative ClassSynthetic StrategyKey Precursors/Intermediates
Thioether AnaloguesReplacement of the benzylamino nitrogen with a sulfur atom.2,6-dichloro-3-nitropyridine, 6-bromo-2-methyl-3-nitropyridine
Carbamate DerivativesVariation of the ester group of the carbamate.2,3-diamino-6-(4-fluorobenzylamino)pyridine, various chloroformates

Structure-Activity Relationship (SAR) Studies for Flupirtine and its Analogues

The unique therapeutic profile of flupirtine, characterized by its analgesic, muscle relaxant, and neuroprotective properties, has spurred extensive research into its structure-activity relationships (SAR). These studies aim to elucidate the molecular features responsible for its diverse pharmacological effects and to guide the design of novel analogues with improved efficacy and safety profiles. A key focus of this research has been to understand how chemical modifications influence the interaction of flupirtine derivatives with their primary molecular targets, including Kv7 potassium channels, NMDA receptors, and GABAA receptors.

Correlation of Structural Features with Kv7 Channel Opening Activity

Flupirtine's primary mechanism of action is the opening of neuronal voltage-gated potassium channels of the Kv7 family, specifically heterotetramers of Kv7.2 and Kv7.3 subunits. nih.gov This action leads to membrane potential stabilization and reduced neuronal excitability. SAR studies have revealed that specific structural elements of the flupirtine scaffold are crucial for this activity.

Modifications to the central triaminopyridine core and the peripheral aromatic rings have been systematically explored. Research has shown that replacement of the secondary amino group connecting the two aromatic moieties with a thioether or thioester group can significantly alter the molecule's oxidation pathway while retaining or even enhancing biological activity. d-nb.info This is particularly important as the oxidation of flupirtine has been linked to the formation of reactive quinone diimine metabolites, which are implicated in its hepatotoxicity. nih.govnih.gov Thioether analogues, by avoiding the formation of these reactive metabolites, have emerged as promising leads for safer Kv7 channel openers. semanticscholar.orgnih.gov

Furthermore, the substitution pattern on both the pyridine and the 4-fluorobenzyl rings plays a significant role in modulating Kv7.2/7.3 channel opening activity. d-nb.inforesearchgate.net For instance, the introduction of a methyl group at the 4-position of the pyridine ring in certain analogues has been shown to significantly increase potency. acs.org In a ligand-based design strategy, replacing amino substituents of the triaminoaryl core with alkyl substituents led to carba analogues with improved oxidation resistance and, in some cases, significantly enhanced Kv7.2/3 channel opening activity, with up to a 13-fold increase in potency compared to flupirtine. nih.govresearchgate.net

CompoundModificationEffect on Kv7.2/7.3 Channel Opening ActivityReference
Thioether AnaloguesReplacement of the secondary amino bridge with a thioether groupRetained or improved activity with a better safety profile d-nb.infonih.gov
Carba AnaloguesReplacement of amino substituents of the triaminoaryl core with alkyl substituentsUp to 13-fold increase in potency and improved oxidation resistance nih.govresearchgate.net
N-(4-fluorobenzyl)-6-[(4-fluorobenzyl)amino]-2-methoxy-4-methylnicotinamideIntroduction of a methyl group at the 4-position of the pyridine ringSix times as active as flupirtine acs.org

Investigation of SAR for NMDA Receptor Modulation and GABAA Receptor Interactions

Flupirtine's pharmacological profile is not limited to Kv7 channel activation; it also involves indirect modulation of N-methyl-D-aspartate (NMDA) receptors and direct interactions with γ-aminobutyric acid type A (GABAA) receptors. tocris.compediatriconcall.com While flupirtine does not bind directly to the NMDA receptor, its ability to stabilize the neuronal membrane potential through Kv7 channel activation enhances the voltage-dependent magnesium block of the NMDA receptor channel. nih.govresearchgate.net This indirect antagonism of NMDA receptors contributes to its neuroprotective and analgesic effects. nih.govnih.gov SAR studies in this area are less direct, as the NMDA receptor modulation is a consequence of the primary effect on potassium channels. Therefore, structural modifications that enhance Kv7 channel opening activity are also expected to potentiate the indirect NMDA receptor antagonism.

In contrast to its indirect action on NMDA receptors, flupirtine directly modulates GABAA receptors, acting as a positive allosteric modulator. nih.gov This interaction is subtype-selective, with flupirtine showing a greater enhancing effect on GABA-evoked currents in dorsal root ganglion (DRG) neurons compared to hippocampal or sympathetic neurons. nih.gov In DRG neurons, flupirtine behaves as an uncompetitive antagonist, lowering the EC50 for GABA-induced currents while also depressing the maximal amplitude. nih.gov In hippocampal neurons, it primarily reduces the EC50 without affecting the maximum current. nih.gov The structural determinants for this subtype-selective modulation of GABAA receptors are an active area of investigation, with the goal of developing analogues that can fine-tune GABAergic neurotransmission for therapeutic benefit.

Impact of Chemical Modifications on Neuroprotective Profiles in Preclinical Assays

The neuroprotective properties of flupirtine have been demonstrated in various preclinical models of neuronal injury and disease. researchgate.netnih.gov This neuroprotection is attributed to its ability to counteract apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 and normalizing intracellular glutathione (B108866) levels. nih.gov The primary known mechanisms of action, including Kv7 channel opening and indirect NMDA receptor antagonism, are believed to contribute to this protective effect. researchgate.net

SAR studies have focused on synthesizing and evaluating derivatives of flupirtine to identify compounds with enhanced neuroprotective activity. A library of aromatic carbamate derivatives based on the flupirtine scaffold has been synthesized and tested. researchgate.net Several of these derivatives were found to possess a greater protective effect in human induced pluripotent stem cell-derived neurons, protecting up to 80% of neurons against etoposide-induced apoptosis at concentrations as low as 100 nM. researchgate.net Notably, the primary mechanisms of action of the parent flupirtine scaffold were not solely responsible for the observed neuroprotective activity of these derivatives, suggesting the involvement of additional, yet to be identified, mechanisms. researchgate.net These findings highlight the potential for chemical modifications to not only enhance the known neuroprotective actions of flupirtine but also to introduce novel protective mechanisms.

Compound ClassKey ModificationObserved Neuroprotective EffectReference
Aromatic Carbamate DerivativesVariations in the aromatic carbamate moietyGreater protective effect against etoposide-induced apoptosis in human iPSC-derived neurons compared to flupirtine researchgate.net

Challenges and Innovations in Flupirtine Synthesis and Derivative Development

The development of flupirtine and its analogues has been accompanied by both challenges in chemical synthesis and innovations aimed at overcoming these hurdles and improving the drug's properties. A significant challenge in the synthesis of flupirtine is the potential for the formation of intensely colored byproducts, which can complicate the purification process, particularly on an industrial scale. newdrugapprovals.org The multi-step synthesis also presents challenges in terms of yield and the use of expensive reagents. newdrugapprovals.orggoogle.com For example, the reaction of 2-amino-3-nitro-6-chloro-pyridine with p-fluorobenzylamine can result in a low yield of the desired intermediate. google.com Furthermore, the subsequent reduction and acylation steps can lead to competitive side reactions, generating impurities that are difficult to remove. google.com

To address these challenges, several innovative approaches to the synthesis of flupirtine and the development of its derivatives have been explored. One area of innovation has been the development of improved synthetic routes that offer higher yields and greater purity. This includes the use of protecting groups to prevent side reactions during the acylation step and the optimization of reaction conditions to minimize the formation of byproducts. google.com

A major focus of innovation has been the design and synthesis of flupirtine derivatives with improved safety profiles, particularly with respect to hepatotoxicity. nih.govresearchgate.net As mentioned previously, the oxidation of the triaminoaryl scaffold of flupirtine to reactive quinone diimine metabolites is a key concern. nih.govresearchgate.net A significant innovation in this area has been the replacement of the nitrogen atom in the benzylamino bridge with a sulfur atom to create thioether analogues. nih.govrsc.org This modification alters the molecule's metabolism, preventing the formation of toxic quinone diimines and instead leading to the formation of less reactive sulfoxides and sulfones. nih.govrsc.org Similarly, the development of "carba" analogues, where amino substituents are replaced with alkyl groups, has been shown to improve oxidation resistance and reduce the risk of forming reactive metabolites. nih.govresearchgate.net These innovative approaches in medicinal chemistry have led to the identification of promising new drug candidates with the potential for enhanced safety and efficacy. nih.govnih.gov

Theoretical and Computational Studies on Flupirtine N2

Molecular Docking and Binding Affinity Predictions for Flupirtine-N2-

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, thereby estimating the binding affinity. For Flupirtine-N2-, such studies would aim to elucidate its interaction modes with key biological targets.

Computational Modeling of Flupirtine-N2- Interactions with Kv7 Channels

Kv7 (Potassium voltage-gated channel subfamily 7) channels are critical in regulating neuronal excitability. Flupirtine (B1215404), the parent compound, is known to modulate Kv7 channels, acting as a Kv7 channel opener. Computational modeling of Flupirtine-N2- with Kv7 channels would involve docking simulations to identify potential binding sites and predict binding affinities. These studies would typically employ molecular mechanics and force field-based scoring functions to rank potential poses and estimate the strength of interaction. The results would provide insights into how Flupirtine-N2- might interact with the pore region, voltage-sensing domains, or other regulatory sites of Kv7 channel subtypes (e.g., Kv7.2, Kv7.3, Kv7.4, Kv7.5).

Analysis of Binding to GABAA Receptors and NMDA Receptor Sites

Flupirtine has also been associated with modulation of GABAA receptors and NMDA receptors, contributing to its complex pharmacological profile. Computational studies on Flupirtine-N2- would investigate its binding to these receptors.

GABAA Receptors: Docking simulations would be performed against the allosteric binding sites of GABAA receptors, likely focusing on the benzodiazepine (B76468) (BZD) site or other modulatory sites. The goal would be to predict binding poses and affinities, assessing whether Flupirtine-N2- exhibits positive or negative allosteric modulation potential.

NMDA Receptors: Studies would focus on the NMDA receptor's ion channel pore or its glutamate (B1630785) or glycine (B1666218) binding sites. Docking would predict how Flupirtine-N2- might interact with these sites, potentially acting as an antagonist or modulator. Binding affinity predictions would quantify the strength of these interactions.

Molecular Dynamics Simulations of Flupirtine-N2- Interactions

Molecular dynamics (MD) simulations provide a temporal perspective on molecular interactions, allowing for the observation of dynamic binding events, conformational changes, and stability of complexes. For Flupirtine-N2-, MD simulations would complement docking studies by:

Assessing Complex Stability: Simulating the Flupirtine-N2- target complex over nanoseconds to microseconds to evaluate the stability of the docked poses and identify transient interactions.

Investigating Conformational Changes: Observing how both Flupirtine-N2- and the target protein (e.g., Kv7 channels, GABAA receptors) adapt their conformations upon binding.

Analyzing Solvent Effects: Simulating the system in an aqueous environment to better represent physiological conditions and understand the role of water molecules in the binding process.

Calculating Binding Free Energies: Employing advanced MD-based methods (e.g., MM/PBSA, MM/GBSA, free energy perturbation) to provide more accurate estimates of binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Flupirtine-N2- Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds (analogues) and their biological activity. For Flupirtine-N2- analogues, QSAR modeling would involve:

Descriptor Generation: Calculating various molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters, 3D descriptors) for a set of Flupirtine-N2- analogues.

Model Development: Using statistical methods (e.g., multiple linear regression, partial least squares, support vector machines, random forests) to build predictive models that correlate these descriptors with observed or predicted biological activities (e.g., binding affinity to Kv7 channels).

Activity Prediction: Using the developed QSAR models to predict the activity of novel, unsynthesized Flupirtine-N2- analogues, guiding the design of compounds with improved potency or selectivity.

A hypothetical QSAR data table might look like this:

Analogue IDDescriptor 1 (e.g., LogP)Descriptor 2 (e.g., Molecular Weight)Descriptor 3 (e.g., Topological Polar Surface Area)Predicted Activity (e.g., pIC50 for Kv7.2)
F2N2-A12.5300.375.27.2
F2N2-A23.1315.468.57.8
F2N2-A31.9285.182.16.5
F2N2-A42.8305.272.07.5

Note: This table is illustrative, as specific QSAR data for "Flupirtine-N2-" analogues was not found.

Computational Approaches to Understanding Molecular Mechanisms of Flupirtine-N2-

Beyond direct binding, computational methods can elucidate the broader molecular mechanisms by which Flupirtine-N2- exerts its effects. This includes:

Allosteric Modulation: Investigating how Flupirtine-N2- might bind to a site distinct from the primary active site and induce conformational changes that affect receptor function. Techniques like normal mode analysis or targeted MD simulations can be employed.

Network Pharmacology: If Flupirtine-N2- interacts with multiple targets, computational approaches can map these interactions and predict potential network effects, offering a systems-level understanding of its action.

Pharmacophore Modeling: Developing pharmacophore models based on the structural features of Flupirtine-N2- that are essential for its activity. These models can then be used to screen large compound libraries for new molecules with similar properties.

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate electronic properties, charge distributions, and reaction pathways, providing deeper insights into the intrinsic reactivity and interaction potential of Flupirtine-N2-.

Future Directions and Emerging Research Avenues for Flupirtine N2

Exploration of Flupirtine-N2- in Novel Preclinical Disease Models

The neuroprotective properties of flupirtine (B1215404) have been documented in various preclinical models, laying the groundwork for exploring its N2-analogues in a broader spectrum of neurological and other disorders. Initial studies demonstrated flupirtine's ability to protect neurons from apoptotic cell death induced by prion protein fragments and β-amyloid peptides, suggesting its potential in neurodegenerative diseases like Creutzfeldt-Jakob disease (CJD) and Alzheimer's disease. nih.govsemanticscholar.orgnih.gov In a double-blind, placebo-controlled study in patients with CJD, flupirtine showed beneficial effects on cognitive function. semanticscholar.orgnih.gov Furthermore, flupirtine has shown neuroprotective effects in models of autoimmune optic neuritis, where it increased the survival of retinal ganglion cells. frontiersin.org

Future research will likely focus on evaluating N2-substituted flupirtine analogues, designed for improved safety, in these and other complex disease models. The exploration of these analogues in models of neonatal hypoxic-ischemic encephalopathy, where flupirtine has shown acute neuroprotective effects, is a promising avenue. researchgate.net Additionally, given the role of Kv7 channels in regulating neuronal excitability, preclinical models of epilepsy and neuropathic pain remain highly relevant for testing next-generation flupirtine derivatives. nih.govnih.gov The development of thioether analogues of flupirtine, which are designed to avoid the formation of toxic metabolites, opens the door to safer long-term studies in chronic disease models. rsc.orgd-nb.infonih.gov

Preclinical ModelOriginal Flupirtine FindingPotential for Flupirtine-N2- Analogues
Creutzfeldt-Jakob Disease (CJD) Protected neurons from prion protein-induced apoptosis and showed cognitive benefits in patients. semanticscholar.orgnih.govEvaluation of safer analogues for long-term neuroprotection and cognitive preservation.
Alzheimer's Disease Reduced neurotoxic effects of β-amyloid peptides in vitro. nih.govInvestigation of N2-analogues in transgenic mouse models to assess impact on plaque pathology and cognitive decline.
Autoimmune Optic Neuritis Increased survival of retinal ganglion cells. frontiersin.orgTesting for enhanced neuroprotective and vision-preserving effects with potentially less systemic toxicity.
Neonatal Hypoxic-Ischemic Encephalopathy Demonstrated acute brain injury reduction. researchgate.netExploring the potential for improved and sustained neuroprotection in models of perinatal brain injury.
Epilepsy Showed anticonvulsant activity. nih.govDevelopment of analogues with higher selectivity for specific Kv7 channel subtypes implicated in different seizure types.
Neuropathic Pain Demonstrated analgesic properties. nih.govAssessment of next-generation compounds for greater efficacy and a better side-effect profile in various neuropathic pain models.

Development of Next-Generation Flupirtine-N2- Analogues with Enhanced Selectivity

A primary focus of current research is the rational design of flupirtine analogues that retain the therapeutic benefits of Kv7 channel activation while mitigating the risk of adverse effects. The hepatotoxicity of flupirtine is linked to the metabolic formation of reactive azaquinone diimines. d-nb.infonih.gov Consequently, medicinal chemistry efforts are directed towards modifying the flupirtine scaffold to block this metabolic pathway.

One successful strategy has been the synthesis of thioether analogues, where a nitrogen atom critical for the formation of toxic quinone diimines is replaced. rsc.org These analogues have demonstrated Kv7.2/7.3 channel opening activity comparable to flupirtine but with a reduced potential for forming reactive metabolites. d-nb.infonih.gov Another innovative approach involves replacing the oxidation-sensitive triaminoaryl structure with a nicotinamide scaffold, which has yielded analogues with significantly increased potency for Kv7.2/7.3 channel opening. bohrium.com

Future development will likely concentrate on fine-tuning the selectivity of these analogues for different Kv7 channel subtypes (Kv7.2-7.5). nih.gov Enhanced selectivity could lead to more targeted therapeutic effects with fewer off-target side effects. For instance, analogues with greater selectivity for neuronal Kv7 channels could offer improved analgesic and anticonvulsant properties with a reduced risk of cardiovascular effects.

Analogue ClassDesign StrategyKey FindingsFuture Directions
Thioether Analogues Replacement of a nitrogen atom to prevent toxic metabolite formation. rsc.orgMaintained Kv7.2/7.3 channel opening activity with improved in vitro safety profiles. d-nb.infonih.govIn vivo efficacy and long-term safety studies in relevant disease models.
Nicotinamide Scaffold Replacement of the triaminoaryl chemotype to avoid quinoid metabolite formation. bohrium.comResulted in analogues with up to 150-fold greater potency than flupirtine for Kv7.2/3 opening. bohrium.comOptimization of pharmacokinetic properties and further evaluation of subtype selectivity.
N2-Substituted Pyrimidine Analogues Modification of the core heterocyclic structure. researchgate.netSynthesis of novel analogues with potential for altered activity and metabolic stability. researchgate.netComprehensive structure-activity relationship studies and preclinical evaluation.

Integration of Omics Technologies in Flupirtine-N2- Research

The application of "omics" technologies, such as proteomics and metabolomics, holds immense potential for advancing our understanding of the biological effects of Flupirtine-N2- analogues. springernature.comresearchgate.netmdpi.com These high-throughput techniques can provide a comprehensive snapshot of the molecular changes that occur in cells and tissues in response to drug treatment.

In the context of Flupirtine-N2- research, proteomics could be employed to identify novel protein targets and signaling pathways modulated by these compounds. nih.govnih.gov For example, comparing the proteomic profiles of neuronal cells treated with flupirtine versus a novel N2-analogue could reveal differences in their effects on proteins involved in apoptosis, oxidative stress, and synaptic plasticity. This could help to elucidate the mechanisms underlying any observed differences in neuroprotective efficacy or side-effect profiles.

Metabolomics can be used to map the metabolic fate of Flupirtine-N2- analogues and to identify any potentially toxic metabolites. springernature.comnih.govmetabolomicsworkbench.org This is particularly relevant given the history of flupirtine's hepatotoxicity. By analyzing the metabolome of liver cells exposed to new analogues, researchers can proactively identify compounds with a lower risk of producing reactive metabolites. nih.govveeva.com Furthermore, metabolomic studies can shed light on the broader metabolic consequences of Kv7 channel modulation. mdpi.com

Advanced Methodologies for Investigating Flupirtine-N2- Molecular Interactions

A deeper understanding of how Flupirtine-N2- analogues interact with their molecular targets is crucial for rational drug design. Advanced biophysical and spectroscopic techniques can provide detailed insights into these interactions at the atomic level.

Fluorescence spectroscopy, for instance, can be used to study the binding of Flupirtine-N2- analogues to Kv7 channels and other proteins. nih.govnih.govsum.edu.pl By monitoring changes in the fluorescence properties of either the protein or a fluorescently labeled analogue, researchers can determine binding affinities and kinetics. This information is invaluable for establishing structure-activity relationships and for optimizing the binding properties of new compounds.

Other advanced techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide complementary data on the thermodynamics and kinetics of molecular interactions. The application of these methods will be instrumental in characterizing the binding of next-generation flupirtine analogues to their intended targets and in identifying any potential off-target interactions.

Theoretical Frameworks for Predicting Flupirtine-N2- Biological Activity

Computational modeling and theoretical frameworks are playing an increasingly important role in modern drug discovery. nih.gov Quantitative structure-activity relationship (QSAR) modeling and molecular docking studies are powerful tools for predicting the biological activity of novel compounds and for guiding the design of more potent and selective molecules. nih.govmdpi.comnih.govbiointerfaceresearch.comuran.ua

In the development of Flupirtine-N2- analogues, QSAR models can be built to correlate specific structural features of the molecules with their Kv7 channel opening activity. nih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources.

Molecular docking simulations can provide insights into the binding modes of Flupirtine-N2- analogues within the binding pocket of Kv7 channels. nih.govnih.govnih.govbiointerfaceresearch.commdpi.com By understanding how these molecules interact with key amino acid residues, researchers can design new analogues with improved binding affinity and selectivity. mdpi.com These computational approaches, when used in conjunction with experimental data, will accelerate the discovery and development of safer and more effective flupirtine-based therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.